![molecular formula C14H18ClNO B2661821 2-Chloro-N-[(2R)-1-(2,3-dihydro-1H-inden-5-yl)propan-2-yl]acetamide CAS No. 2411179-11-6](/img/structure/B2661821.png)
2-Chloro-N-[(2R)-1-(2,3-dihydro-1H-inden-5-yl)propan-2-yl]acetamide
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Overview
Description
2-Chloro-N-[(2R)-1-(2,3-dihydro-1H-inden-5-yl)propan-2-yl]acetamide , also known by its DrugBank accession number DB06986 , is a small molecule with the chemical formula C₁₆H₁₃ClN₂O₂S . It belongs to the class of organic compounds called indanes , characterized by a cyclopentane fused to a benzene ring. The compound’s structure includes a thienopyrrole ring and a chlorinated acetamide group .
Molecular Structure Analysis
The molecular structure of 2-Chloro-N-[(2R)-1-(2,3-dihydro-1H-inden-5-yl)propan-2-yl]acetamide consists of an indane moiety fused with a thienopyrrole ring. The chlorine atom is attached to the acetamide group. For a visual representation, refer to the ChemSpider entry .
properties
IUPAC Name |
2-chloro-N-[(2R)-1-(2,3-dihydro-1H-inden-5-yl)propan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-10(16-14(17)9-15)7-11-5-6-12-3-2-4-13(12)8-11/h5-6,8,10H,2-4,7,9H2,1H3,(H,16,17)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQZGEAYBKOSRT-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(CCC2)C=C1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(CCC2)C=C1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(2R)-1-(2,3-dihydro-1H-inden-5-yl)propan-2-yl]acetamide |
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